molecular formula C10H8FNO2 B069429 methyl 5-fluoro-1H-indole-2-carboxylate CAS No. 167631-84-7

methyl 5-fluoro-1H-indole-2-carboxylate

Cat. No.: B069429
CAS No.: 167631-84-7
M. Wt: 193.17 g/mol
InChI Key: QUZGGDBUGGJROM-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a fluorine atom at the 5-position and a carboxylate ester group at the 2-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate typically involves the reaction of 5-fluoroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

5-fluoroindole+methyl chloroformatebasemethyl 5-fluoro-1H-indole-2-carboxylate\text{5-fluoroindole} + \text{methyl chloroformate} \xrightarrow{\text{base}} \text{this compound} 5-fluoroindole+methyl chloroformatebase​methyl 5-fluoro-1H-indole-2-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as bromine or nitric acid can be used under mild conditions.

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic substitution: Products like 5-bromo-1H-indole-2-carboxylate.

    Nucleophilic substitution: Products like 5-methoxy-1H-indole-2-carboxylate.

    Oxidation: Products like 5-fluoro-1H-indole-2-carboxylic acid.

    Reduction: Products like 5-fluoro-1H-indole-2-methanol.

Scientific Research Applications

Methyl 5-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 5-bromo-1H-indole-2-carboxylate
  • Methyl 5-methoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 5-fluoro-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methoxy counterparts .

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZGGDBUGGJROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406450
Record name methyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-84-7
Record name methyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methyl 5-fluoro-1H-indole-2-carboxylate?

A1: While the abstract doesn't explicitly state the molecular weight, it does mention the molecular formula of this compound is C10H8FNO2 []. Using this information and a periodic table, the molecular weight can be calculated to be 193.17 g/mol.

Q2: Does this compound exhibit any interesting intermolecular interactions in its solid state?

A2: Yes, the abstract mentions that in the crystal structure, this compound molecules form dimeric pairs through two N—H⋯O hydrogen bonds []. These dimers are generated through an inversion center within the crystal lattice.

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